(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
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Overview
Description
The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a synthetic organic molecule that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The presence of a fluorophenyl group, a pyrrole ring, a thiazole moiety, and an azetidine ring makes it a versatile candidate for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic synthesis techniques. One common approach includes:
Formation of the Pyrrole Ring: Starting with a suitable precursor such as 4-fluoroaniline, the pyrrole ring can be constructed through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Thiazole Ring Synthesis: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Azetidine Ring Formation: The azetidine ring can be introduced via a cyclization reaction involving a suitable dihaloalkane and an amine.
Coupling Reactions: The final step involves coupling the pyrrole, thiazole, and azetidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to multi-kilogram batches.
Chemical Reactions Analysis
Types of Reactions
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The pyrrole and thiazole rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C to room temperature.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrole and thiazole rings can participate in hydrogen bonding and π-π stacking interactions. The azetidine ring may contribute to the overall conformational flexibility of the molecule, allowing it to fit into various binding sites.
Comparison with Similar Compounds
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: can be compared with other compounds that have similar structural features:
(4-(4-chlorophenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
(4-(4-methylphenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: The presence of a methyl group instead of fluorine can influence the compound’s lipophilicity and metabolic stability.
(4-(4-nitrophenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: The nitro group can introduce different electronic effects, potentially altering the compound’s pharmacokinetic properties.
These comparisons highlight the unique aspects of This compound , such as its specific electronic and steric properties conferred by the fluorine atom, which can significantly impact its chemical behavior and biological activity.
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-13-3-1-11(2-4-13)12-7-15(20-8-12)16(22)21-9-14(10-21)23-17-19-5-6-24-17/h1-8,14,20H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSWUIDTWBZUMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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